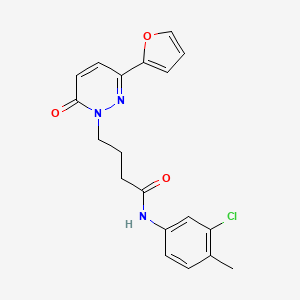

N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative featuring a 6-oxopyridazin-1(6H)-yl core substituted with a furan-2-yl group at position 2. The butanamide side chain terminates in a 3-chloro-4-methylphenyl moiety, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOGKBIKFCNFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

Attachment of the Chlorinated Phenyl Group: This step often involves a nucleophilic substitution reaction where the chlorinated phenyl group is attached to the intermediate compound.

Formation of the Butanamide Linkage: The final step involves the formation of the butanamide linkage through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The furan ring and the phenyl group can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridazinone moiety can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan and phenyl rings.

Reduction: Alcohol derivatives of the pyridazinone moiety.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- The target compound’s furan-2-yl substituent introduces an electron-rich heterocycle, contrasting with benzyloxy (5a) or methylthio benzyl (8a) groups, which are bulkier and more lipophilic .

- The butanamide linker provides greater conformational flexibility compared to shorter chains (e.g., propanamide in 6i or acetamide in 8a ).

Key Observations :

- The target compound’s furan substitution likely follows a nucleophilic aromatic substitution pathway, similar to benzyloxy derivatives (5a-c) , though furan’s lower nucleophilicity may necessitate stronger bases (e.g., Cs₂CO₃ as in ).

- Lower yields in thio-derivatives (8a: 10%) highlight challenges in introducing sulfur-containing groups, which are absent in the target compound.

Spectroscopic Characterization

- 1H NMR : The target compound’s furan protons are expected at δ 6.3–7.4 ppm, distinct from benzyloxy (δ 5.41 ppm in 5b ) or methylthio (δ 2.5 ppm in 8a ) signals.

- HRMS : The molecular ion ([M+Na]+) for the target compound would align with calculated values (e.g., ~409.84 vs. 380.06 for 5a ).

Pharmacological Implications (Inferred)

- Electron-Withdrawing Groups : The 3-chloro substituent on the phenyl ring may enhance metabolic stability compared to nitro groups (e.g., 5b ), which are prone to reduction.

- Heterocyclic Influence : The furan ring’s electron-rich nature could improve binding to aromatic receptors but may increase oxidative metabolism risks compared to stable aryl groups (e.g., 6j ).

- Linker Length : The butanamide chain may optimize interactions with deep binding pockets, unlike shorter chains in 8a .

Biological Activity

N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a chlorinated phenyl group, a furan ring, and a pyridazinone moiety, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-chloro-4-methylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]butanamide. The molecular formula is , and it has a molecular weight of 373.82 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing furan and pyridazine rings often demonstrate effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. For instance, compounds with structural similarities have been identified as inhibitors of farnesyltransferase, an enzyme critical for cancer cell proliferation. These inhibitors have demonstrated IC50 values ranging from 6.92 to 8.99 μM against different cancer cell lines, indicating that this compound may also induce apoptosis in cancer cells through similar mechanisms .

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to alterations in cell signaling pathways, resulting in apoptosis or inhibition of cell growth in cancerous cells. Research has suggested that such compounds can affect the mitochondrial membrane potential and influence the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

- Farnesyltransferase Inhibition :

-

Antimicrobial Screening :

- Another investigation screened various derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar functional groups exhibited substantial inhibitory effects, leading to further exploration of their mechanisms.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.